molecular formula CH4N2O2S B052502 Thiourea dioxide CAS No. 1758-73-2

Thiourea dioxide

Cat. No. B052502
CAS RN: 1758-73-2
M. Wt: 108.12 g/mol
InChI Key: FYOWZTWVYZOZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea dioxide, also known as formamidinesulfinic acid, is a compound utilized in various organic synthesis and industrial applications due to its reducing properties. It acts as an efficient organocatalyst in the synthesis of novel heterocyclic compounds through one-pot multicomponent coupling reactions, highlighting its versatility and economic benefits due to its reusability and consistent catalytic activity (Verma et al., 2011).

Synthesis Analysis

Thiourea dioxide can be synthesized through a batch method using water as a solvent. The synthesis process focuses on optimizing product yields and extending the product's storage life. Various factors, including feed ratio, solvent type, reaction temperature, and additives, significantly influence the yields (Cui Jian-hua, 2008). Another approach involves the continuous synthesis in a pipe-style reactor, which improves the yield and purity of the product (Liu Hu, 2005).

Molecular Structure Analysis

While specific detailed molecular structure analyses of thiourea dioxide are not highlighted in the available literature through this search, its efficiency as a catalyst and its reactivity suggest a unique structure that facilitates its role in various chemical reactions.

Chemical Reactions and Properties

Thiourea dioxide is known for its role as a source of sulfonyl groups in the synthesis of heteroaryl sulfones and sulfonamides from heteroaryl halides under visible light irradiation, demonstrating its ability to participate in and facilitate photoredox reactions (Shengqing Ye et al., 2019).

Physical Properties Analysis

The insolubility of thiourea dioxide in various organic solvents, coupled with its ability to be recovered and reused multiple times without loss of catalytic activity, underscores its practicality and efficiency as a catalyst in organic synthesis (Verma et al., 2011).

Chemical Properties Analysis

Thiourea dioxide's role as a recyclable catalyst in the synthesis of structurally diverse compounds, such as dihydropyrido[2,3-d]pyrimidine-2,4-diones in aqueous media, highlights its environmentally benign nature and its potential for repeated use without significant loss in catalytic activity (Sanny Verma & S. Jain, 2012). Furthermore, its use in the synthesis of 1,1,3-tri(1H-indol-3-yl) alkanes under mild and green conditions showcases its versatility and the wide applicability of thiourea dioxide in facilitating various chemical transformations (M. Zolfigol & Roya Ayazi-Nasrabadi, 2016).

Scientific Research Applications

  • Textile and Paper Industries : Traditionally used as a reducing agent in the textile and paper industries (Makarov et al., 2014).

  • Organocatalysis and Polymerization : Utilized in organocatalytic, polymerization, and phase-transfer reactions (Makarov et al., 2014).

  • Reduction of Graphene and Graphite Oxides : Applied in the reduction of graphene and graphite oxides (Makarov et al., 2014).

  • Bitumen Modification : Used in bitumen modifications, showing improvements in bitumen's high-temperature deformation resistance and low-temperature flexibility (Cuadri et al., 2011).

  • Synthesis of Guanidines and Derivatives : Involved in the synthesis of guanidines and their derivatives (Makarov et al., 2014).

  • Chemical Kinetics Studies : Employed in studying nonlinear dynamical phenomena in chemical kinetics (Makarov et al., 2014).

  • Chemiluminescence Applications : Demonstrated potential in chemiluminescence systems, such as the lucigenin/thiourea dioxide and luminol/thiourea dioxide systems, for selective and sensitive detection of various compounds (Gao et al., 2017); (Gao et al., 2015).

  • Catalytic Oxidation of Alcohols : Proven to be effective in the catalytic oxidation of alcohols to carbonyl compounds in combination with t-butyl hydroperoxide (TBHP) (Verma et al., 2013).

  • Enzyme Modification Studies : Used in the chemical modification of enzymes such as Escherichia coli CTP synthetase, indicating its specificity for lysine residues and thus contributing to the understanding of enzyme activity (Robertson et al., 1992).

  • Multi-Component Coupling Reactions : Facilitates one-pot multi-component coupling reactions for the synthesis of various compounds like naphthopyran derivatives (Verma & Jain, 2012).

Safety And Hazards

Thiourea dioxide is harmful if swallowed, suspected of causing cancer, suspected of damaging fertility or the unborn child, and toxic to aquatic life with long-lasting effects . It may form combustible dust concentrations in air .

Future Directions

In recent years, thiourea dioxides and trioxides have been widely used in new fields including organocatalytic, polymerization, and phase-transfer reactions; reduction of graphene and graphite oxides; bitumen modifications; synthesis of guanidines and their derivatives; and studying nonlinear dynamical phenomena in chemical kinetics . The review gives a detailed survey of the latest developments and main trends in the chemistry and application of thiourea mon-, di-, and trioxides .

properties

IUPAC Name

amino(imino)methanesulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOWZTWVYZOZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2S
Record name THIOUREA DIOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/26029
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029224
Record name Amino(imino)methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126 °C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126 °C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50 °C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent.
Record name THIOUREA DIOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/26029
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Thiourea dioxide

CAS RN

1758-73-2, 4189-44-0
Record name THIOUREA DIOXIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/26029
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thiourea dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1758-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formamidine sulfinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea dioxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34540
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfinic acid, 1-amino-1-imino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amino(imino)methanesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aminoiminomethanesulphinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thiourea S,S-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FORMAMIDINE SULFINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BWR07L73
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiourea dioxide
Reactant of Route 2
Thiourea dioxide
Reactant of Route 3
Thiourea dioxide
Reactant of Route 4
Thiourea dioxide
Reactant of Route 5
Thiourea dioxide
Reactant of Route 6
Thiourea dioxide

Citations

For This Compound
2,450
Citations
CK Chua, A Ambrosi, M Pumera - Journal of materials chemistry, 2012 - pubs.rsc.org
… On top of that, thiourea dioxide is easily available in bulk … of graphene oxide using thiourea dioxide as a reductant is … Herein, we investigate the reducing properties of thiourea dioxide …
Number of citations: 153 pubs.rsc.org
FS He, M Yang, S Ye, J Wu - Chinese Chemical Letters, 2021 - Elsevier
… sodium dithionite and thiourea dioxide have been used as … using sodium dithionite or thiourea dioxide provide an alternative … The advantages using sodium dithionite or thiourea dioxide …
Number of citations: 42 www.sciencedirect.com
RAL Sullivan, A Hargreaves - Acta Crystallographica, 1962 - scripts.iucr.org
The crystal structure of thiourea dioxide has been determined using three-dimensional X-ray data. The crystals are orthorhombic, with space group Pmnb, and there are 4 molecules …
Number of citations: 43 scripts.iucr.org
H Zhang, M Wang, X Jiang - Green Chemistry, 2020 - pubs.rsc.org
… Thiourea dioxide, which is a bleaching and decolorizing agent used in the printing and … , we employed the abundant industrial material thiourea dioxide as the hypervalent sulfur source …
Number of citations: 25 pubs.rsc.org
F Zhu, L Kong, M He, D Fang, X Hu, X Peng - Water Research, 2023 - Elsevier
… Herein, a heat-activated reduction method employing thiourea dioxide (TDO) as the reductant was proposed to efficiently remove and recover As(III)/As(V) from alkaline wastewater in …
Number of citations: 1 www.sciencedirect.com
송진수, 김은희, 강성권, 윤석성, 서일환… - Bulletin of the Korean …, 1996 - koreascience.kr
… The crystal and molecular structure of thiourea dioxide, (NH) CSO, was determined by x-ray … the bonding features and reactivity of thiourea dioxide. The calculated bond order of SC is …
Number of citations: 24 koreascience.kr
SV Makarov, AK Horváth… - … A European Journal, 2014 - Wiley Online Library
… Since then, at least two reviews on related thiourea dioxide … of thiourea dioxide) and its anions and ethers is in press.17 There is, however, no dedicated review on thiourea dioxide and …
S Verma, S Kumar, SL Jain, B Sain - Organic & biomolecular chemistry, 2011 - pubs.rsc.org
… The utility of thiourea dioxide as an efficient organocatalyst for the … Thiourea dioxide is an inexpensive and readily accessible … Thiourea dioxide is found to be insoluble in various organic …
Number of citations: 82 pubs.rsc.org
AA Cuadri, P Partal, FJ Navarro, M García-Morales… - Fuel, 2011 - Elsevier
… On these grounds, this work deals with the use of thiourea dioxide (ThD) as a potential … to study binder modification degrees achieved by adding thiourea dioxide (ThD) to two different …
Number of citations: 36 www.sciencedirect.com
W Gao, L Qi, Z Liu, S Majeed, SA Kitte, G Xu - Sensors and Actuators B …, 2017 - Elsevier
… /thiourea dioxide system. Based on this newly-developed system, highly sensitive detection of dopamine, lucigenin, and thiourea dioxide … -friendly lucigenin/thiourea dioxide system is a …
Number of citations: 71 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.